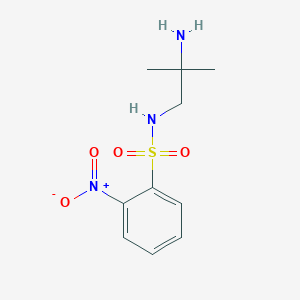
N-(2-Amino-2-methylpropyl)-2-nitrobenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Amino-2-methylpropyl)-2-nitrobenzene-1-sulfonamide is an organic compound that features both an amino group and a nitro group attached to a benzene ring, along with a sulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Amino-2-methylpropyl)-2-nitrobenzene-1-sulfonamide typically involves the reaction of 2-nitrobenzenesulfonyl chloride with 2-amino-2-methylpropanol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Amino-2-methylpropyl)-2-nitrobenzene-1-sulfonamide can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The amino group can be oxidized to a nitroso or nitro group under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: Formation of N-(2-Amino-2-methylpropyl)-2-aminobenzene-1-sulfonamide.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Oxidation: Formation of nitroso or nitro derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-Amino-2-methylpropyl)-2-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments
Wirkmechanismus
The mechanism of action of N-(2-Amino-2-methylpropyl)-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with target proteins, stabilizing the interaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-Amino-2-methylpropyl)phenol: Similar structure but lacks the nitro and sulfonamide groups.
N-(2-Amino-2-methylpropyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide: Contains a pyrazolo[1,5-a]pyrimidine ring instead of a benzene ring.
Uniqueness
N-(2-Amino-2-methylpropyl)-2-nitrobenzene-1-sulfonamide is unique due to the presence of both nitro and sulfonamide groups on the benzene ring, which imparts distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various fields, making it a versatile compound for research and industrial purposes .
Eigenschaften
Molekularformel |
C10H15N3O4S |
|---|---|
Molekulargewicht |
273.31 g/mol |
IUPAC-Name |
N-(2-amino-2-methylpropyl)-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C10H15N3O4S/c1-10(2,11)7-12-18(16,17)9-6-4-3-5-8(9)13(14)15/h3-6,12H,7,11H2,1-2H3 |
InChI-Schlüssel |
YXIAURZUDLBNFE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(Aminomethyl)-2-methylcyclohexyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13301420.png)
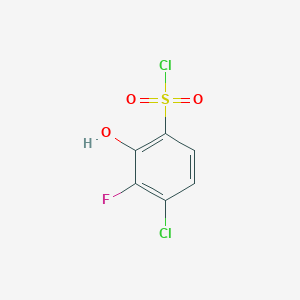
![Carbamic chloride, N-[(4-methoxyphenyl)methyl]-N-methyl-](/img/structure/B13301425.png)

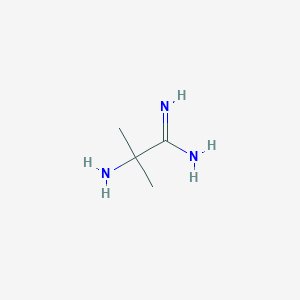
![3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-phenylpropanoic acid](/img/structure/B13301449.png)

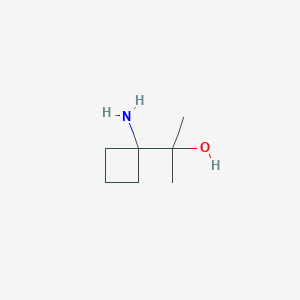
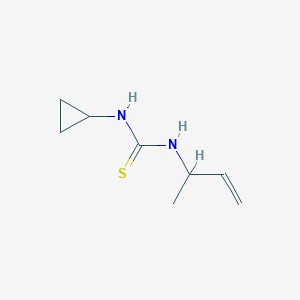
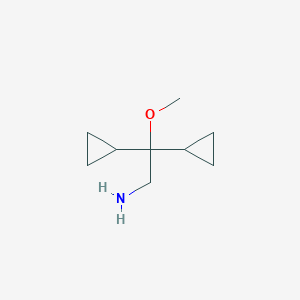
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate hydrochloride](/img/structure/B13301478.png)

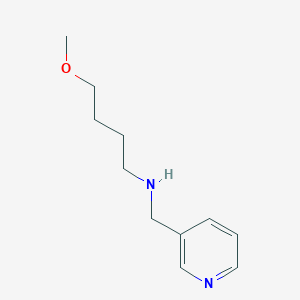
![1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13301498.png)
